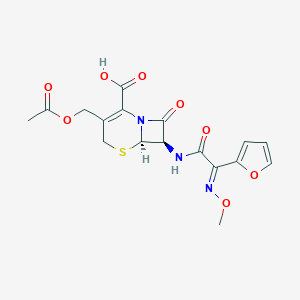![molecular formula C14H11NO B057821 2-[4-(羟甲基)苯基]苯甲腈 CAS No. 154709-19-0](/img/structure/B57821.png)
2-[4-(羟甲基)苯基]苯甲腈
概述
描述
2-[4-(Hydroxymethyl)phenyl]benzonitrile is an organic compound with the molecular formula C14H11NO. It is also known by other names such as 4-(Hydroxymethyl)-2’-cyanobiphenyl and 4’-Hydroxymethyl-2-cyano-1,1’-biphenyl . This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to a phenyl ring, which is further connected to a benzonitrile moiety.
科学研究应用
2-[4-(Hydroxymethyl)phenyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
准备方法
2-[4-(Hydroxymethyl)phenyl]benzonitrile can be synthesized through various methods. One common synthetic route involves the hydrosilylation reaction in the presence of an iron complex catalyst, such as Bu4N[Fe(CO)3(NO)] . Another method involves the preparation from 4-(aminomethyl) benzyl alcohol . Industrial production methods may vary, but they typically involve similar catalytic processes to ensure high yield and purity.
化学反应分析
2-[4-(Hydroxymethyl)phenyl]benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
The mechanism of action of 2-[4-(Hydroxymethyl)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in protein-binding studies, it may interact with receptor sites, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
2-[4-(Hydroxymethyl)phenyl]benzonitrile can be compared with similar compounds such as:
4-(Hydroxymethyl)benzonitrile: Lacks the additional phenyl ring.
4’-Hydroxymethyl-2-cyano-1,1’-biphenyl: Another name for the same compound.
4-Bromomethyl-2-cyanobiphenyl: Contains a bromomethyl group instead of a hydroxymethyl group.
The uniqueness of 2-[4-(Hydroxymethyl)phenyl]benzonitrile lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDNKJXHTMOHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362718 | |
| Record name | 4'-hydroxymethyl-biphenyl-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154709-19-0 | |
| Record name | 4'-hydroxymethyl-biphenyl-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

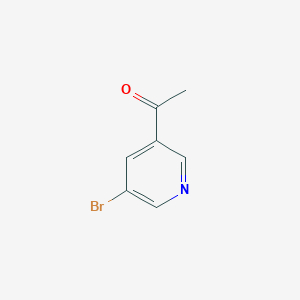
![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)




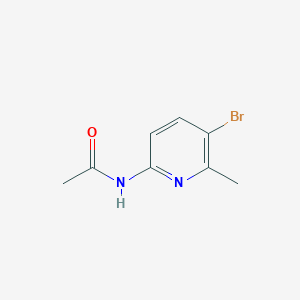

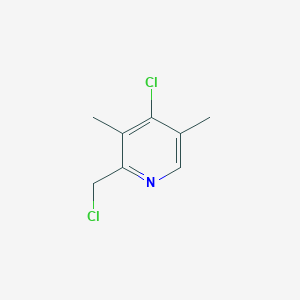
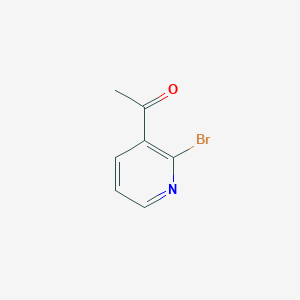
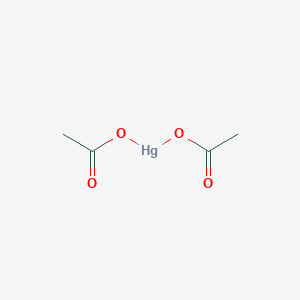
![1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B57771.png)
